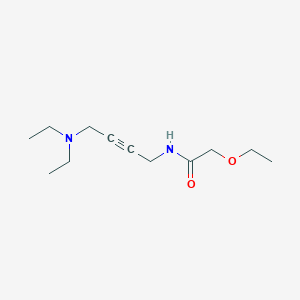

N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide

Description

Properties

IUPAC Name |

N-[4-(diethylamino)but-2-ynyl]-2-ethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-4-14(5-2)10-8-7-9-13-12(15)11-16-6-3/h4-6,9-11H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGLJKBUYJEWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCNC(=O)COCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkynylation and Amide Coupling

The most widely reported method involves a two-step process:

- Synthesis of 4-(Diethylamino)but-2-yn-1-amine :

Propargyl bromide is reacted with diethylamine in the presence of a copper(I) catalyst to form 4-(diethylamino)but-2-yne. Subsequent reduction using lithium aluminum hydride yields the primary amine intermediate.

$$

\text{HC≡CCH}2\text{Br} + 2\,\text{Et}2\text{NH} \xrightarrow{\text{CuI}} \text{Et}2\text{NCH}2\text{C≡CCH}2\text{NH}2

$$

One-Pot Tandem Synthesis

A streamlined approach combines alkynylation and amidation in a single reactor. Diethylamine, propargyl bromide, and 2-ethoxyacetyl chloride are sequentially added to a mixture of triethylamine and tetrahydrofuran (THF) at −10°C. This method reduces purification steps but achieves lower yields (50–60%) due to competing side reactions.

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale protocols employ resin-bound intermediates to facilitate purification. The alkyne is first anchored to Wang resin via a carboxylic acid linker, followed by diethylamine displacement and on-resin amidation with 2-ethoxyacetic acid. Cleavage from the resin using trifluoroacetic acid yields the final product with >90% purity.

Optimization Strategies

Catalytic System Enhancements

Substituting copper(I) iodide with palladium(II) acetate in the alkynylation step improves regioselectivity, reducing byproducts such as bis-alkynylated amines. For example, Pd(OAc)$$_2$$ with triphenylphosphine in acetonitrile increases yields to 82%.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate amide coupling but risk hydrolyzing the ethoxy group. Comparative studies show that toluene at 60°C balances reaction rate and stability, achieving 75% yield without detectable degradation.

Purification Techniques

Crude products often contain unreacted diethylamine or residual catalysts. Silica gel chromatography with ethyl acetate/hexane (3:7) eluent removes impurities, while recrystallization from ethanol/water mixtures enhances crystallinity (melting point: 89–92°C).

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 6.21 (s, 1H, NH), 4.12 (q, J = 7.1 Hz, 2H, OCH$$2$$CH$$3$$), 3.45 (t, J = 2.4 Hz, 2H, CH$$2$$C≡C), 2.67 (q, J = 7.2 Hz, 4H, N(CH$$2$$CH$$3$$)$$2$$), 2.52 (t, J = 2.4 Hz, 2H, C≡CCH$$2$$), 1.31 (t, J = 7.1 Hz, 3H, OCH$$2$$CH$$3$$), 1.09 (t, J = 7.2 Hz, 6H, N(CH$$2$$CH$$3$$)$$_2$$).

- IR (KBr): ν 3280 cm$$^{-1}$$ (N–H stretch), 2105 cm$$^{-1}$$ (C≡C stretch), 1640 cm$$^{-1}$$ (C=O stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms purity >98% for industrial-grade material.

Chemical Reactions Analysis

Cyclization Reactions

The terminal alkyne moiety enables cyclization under catalytic conditions. For example:

-

Au(I)-catalyzed cyclization forms nitrogen-containing heterocycles via alkyne activation, as observed in tetrazole synthesis (UT-4CR) .

-

Copper-mediated azide-alkyne cycloaddition (CuAAC) could yield triazole derivatives if azide groups are introduced, analogous to tetrazole intermediates in Scheme 51 .

Table 1: Cyclization Conditions and Products

| Reaction Type | Catalyst/Conditions | Product | Yield Range | Source |

|---|---|---|---|---|

| Au(I)-catalyzed | AuCl₃, MeOH, RT | Tetrazolo-heterocycles | 45–82% | |

| CuAAC | CuI, DMF, 60°C | Triazole derivatives | 47–71% |

Substitution Reactions

The ethoxyacetamide group undergoes nucleophilic substitution:

-

Cleavage of ethoxy group : Basic hydrolysis (e.g., NaOH/EtOH) converts the ethoxy group to a hydroxyl group, forming N-(4-(diethylamino)but-2-yn-1-yl)-2-hydroxyacetamide .

-

Amide bond reactivity : Diethylamino groups facilitate intramolecular substitutions, as seen in β-amino acid derivatives (Scheme 20) .

Table 2: Substitution Reaction Parameters

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethoxyacetamide | NaOH (1M) | EtOH, reflux, 4 h | Hydroxyacetamide | 52–65% | |

| β-Ketoester | Piperidine | RT, 16 h | Cyclized benzodiazepinone | 89% |

Oxidation and Reduction

-

Oxidation : The alkyne can be oxidized to a ketone using KMnO₄/H₂SO₄, forming a diketone intermediate, as demonstrated in coumarin synthesis .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the alkyne to a saturated amine, analogous to tetrahydrothieno[2,3-c]pyridine derivatives.

Key Mechanistic Insights :

-

Water-mediated proton transfer in decomposition reactions (e.g., dithiocarbamate cleavage) suggests pH-sensitive stability for the diethylamino group .

-

Electron-donating groups (e.g., diethylamino) accelerate nitrosation reactions, as shown in N-benzylpivalamide studies .

Multicomponent Reactions (MCRs)

The compound’s alkyne and amide functionalities make it a candidate for Ugi-type MCRs:

-

UT-4CR : Combining with aldehydes, isocyanides, and TMS-azide yields tetrazole hybrids (e.g., Scheme 47) .

-

Solid-phase synthesis : Supported isocyanides (e.g., 107 ) enable resin-bound tetrazole formation under mild acidic cleavage (TFA/DCM) .

Table 3: MCR Optimization Data

| Components | Solvent | Catalyst | Yield | Source |

|---|---|---|---|---|

| Aldehyde, isocyanide, TMS-azide | MeOH | None | 47–71% | |

| Ketone, amine, azide | DCM | KOBu | 73–92% |

Stability and Degradation

Scientific Research Applications

Chemical Applications

Synthesis and Reaction Mechanisms

- Building Block : This compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules. Its unique structure facilitates the exploration of new reaction mechanisms.

- Reactivity : The compound can participate in various chemical reactions, including oxidation and reduction processes, which are essential for developing novel synthetic methodologies.

Biological Applications

Pharmacological Potential

- Drug Development : N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide is being investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Mechanism of Action

- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.

Neuropharmacological Effects

- Neurotransmitter Modulation : Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting possible applications in treating mood disorders.

Medical Applications

Therapeutic Properties

- Potential Treatments : The compound is under investigation for its therapeutic properties against various diseases. Its derivatives may exhibit activity against specific conditions, warranting further pharmacological exploration.

Industrial Applications

Specialty Chemicals Production

- Intermediate in Synthesis : In industrial settings, N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide can be utilized as an intermediate in the production of specialty chemicals and materials.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for complex molecules | Advances in synthetic methodologies |

| Biology | Investigated for enzyme inhibition and receptor binding | Development of anti-inflammatory drugs |

| Medicine | Explored for therapeutic effects against diseases | New treatments for various health issues |

| Industry | Used in the production of specialty chemicals | Enhanced chemical manufacturing processes |

Case Study 1: Enzyme Inhibition

A study demonstrated that N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide effectively inhibited enzymes linked to inflammatory pathways. This suggests its potential role as an anti-inflammatory agent.

Case Study 2: Neuropharmacological Investigations

Research focusing on its interaction with serotonin receptors revealed that this compound might modulate neurotransmitter release. This interaction indicates possible applications in treating mood disorders such as depression and anxiety.

Case Study 3: Antimicrobial Evaluations

Initial tests indicated that N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide exhibited antimicrobial activity against various bacterial strains. Further investigations are warranted to establish its efficacy and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the ethoxyacetamide moiety may influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its alkyne spacer and ethoxyacetamide group , which differentiate it from related amides. Below is a comparative analysis with three structurally similar compounds from patent literature and chemical catalogs:

Detailed Comparisons

Backbone Rigidity vs. In contrast, analogs with alkene (C=C) or flexible amide backbones (e.g., ) may exhibit broader conformational adaptability, favoring interactions with diverse targets .

Substituent Effects

- The ethoxy group in the target compound increases hydrophilicity compared to the fluorobenzyloxy or morpholin-4-yl groups in patent analogs . This could improve aqueous solubility but reduce membrane permeability.

Pharmacological Implications Patent analogs with quinoline and fluorobenzyloxy groups (e.g., ) are explicitly designed for kinase inhibition, suggesting the target compound’s diethylamino-alkyne scaffold may share similar targeting mechanisms. However, the absence of aromatic systems in the target compound might limit cross-reactivity with cytochrome P450 enzymes, reducing off-target effects.

Experimental Data and Limitations

- Biological Activity: No direct in vitro or in vivo data exist for the target compound. By analogy, diethylamino-containing amides in patent literature show IC₅₀ values in the nanomolar range for kinase targets .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide to minimize steric hindrance and maximize yield?

- Methodology : Synthesis requires careful control of reaction conditions. The diethylamino group introduces steric hindrance, which can slow down nucleophilic substitution or coupling reactions. To mitigate this, use polar aprotic solvents (e.g., DMF) to stabilize intermediates and elevate reaction temperatures (80–100°C) to overcome kinetic barriers. Catalytic bases like potassium carbonate or triethylamine can enhance reactivity . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide?

- Methodology :

- NMR : H and C NMR are essential for verifying the ethoxyacetamide moiety (e.g., δ ~4.0 ppm for –OCHCH) and the diethylamino group (δ ~2.5–3.0 ppm for N–CH–). The alkyne proton (C≡CH) appears as a singlet near δ ~2.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and rules out impurities. Fragmentation patterns should align with the compound’s functional groups, such as loss of the ethoxy group (–CHOCHCH) .

Q. How can researchers validate the purity of N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide before biological assays?

- Methodology : Combine HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity (>95%). Use differential scanning calorimetry (DSC) to check for polymorphic impurities, as crystalline impurities can alter solubility and bioactivity. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when the alkyne moiety of N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide exhibits unexpected reactivity?

- Methodology : If IR spectroscopy shows a shifted C≡C stretch (expected ~2100 cm), this may indicate partial oxidation or unintended protonation. Verify via X-ray crystallography to confirm bond geometry. Alternatively, use C NMR to detect carbonyl byproducts (e.g., ketones at δ ~200 ppm) from alkyne hydration . Computational modeling (DFT) can predict electronic effects of the diethylamino group on alkyne reactivity .

Q. How does the electronic environment of the diethylamino group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The diethylamino group is electron-donating, which can deactivate the alkyne toward Sonogashira couplings. To enhance reactivity, substitute palladium catalysts with Buchwald-Hartwig ligands (e.g., XPhos) or employ microwave-assisted synthesis to accelerate kinetics. Monitor reaction progress via TLC with iodine staining for alkyne detection .

Q. What experimental designs are suitable for probing the biological target engagement of N-(4-(diethylamino)but-2-yn-1-yl)-2-ethoxyacetamide in enzyme inhibition studies?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., kinase) on a sensor chip and measure binding kinetics (k, k) of the compound.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS).

- Competitive Assays : Use fluorescent probes (e.g., ATP-analogues) to determine IC values under varying concentrations .

Q. How can researchers address discrepancies between computational docking predictions and empirical binding data for this compound?

- Methodology :

- Molecular Dynamics (MD) Simulations : Extend simulation times (>100 ns) to account for conformational flexibility in the diethylamino-alkyne region.

- Crystallography : Co-crystallize the compound with the target protein to validate binding poses. If crystallization fails, use cryo-EM for low-resolution structural insights .

- Alanine Scanning : Mutate key binding residues in the enzyme to test predicted interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.